molecular formula C10H7NO4 B3255490 N-methoxycarbonylphthalimide CAS No. 25543-10-6

N-methoxycarbonylphthalimide

Cat. No.: B3255490
CAS No.: 25543-10-6
M. Wt: 205.17 g/mol
InChI Key: KRLWOFRQXDUIKD-UHFFFAOYSA-N
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Description

N-Methoxycarbonylphthalimide is a specialized phthalimide derivative of interest in organic synthesis and pharmaceutical research. Phthalimides are a significant class of N -heterocycles renowned for their role as versatile precursors and building blocks in diverse organic transformations . The core phthalimide structure is a common feature in molecules with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties . Furthermore, phthalimide-based compounds like apremilast and lenalidomide are established pharmaceutical agents, underscoring the scaffold's therapeutic relevance . In synthetic chemistry, phthalimide derivatives are frequently employed as protected amine synthons. The related compound potassium phthalimide is a key reagent in the classic Gabriel synthesis for the preparation of primary amines . As a functionalized phthalimide, this compound offers a reactive carbonyl group that may be utilized to introduce the methoxycarbonyl moiety or to facilitate the construction of more complex molecular architectures. Its value to researchers lies in its potential application in developing novel bioactive compounds, synthesizing peptides, and creating polymers or agrochemicals . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-dioxoisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(14)11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLWOFRQXDUIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies of N Methoxycarbonylphthalimide

Phthalimide (B116566) Nucleus Functionalization Approaches

The most direct methods for synthesizing N-methoxycarbonylphthalimide involve the modification of a pre-existing phthalimide molecule. These approaches leverage the acidic nature of the N-H bond within the phthalimide structure.

Direct N-Carbonylation Strategies for Imide Systems

Direct N-carbonylation is a primary route for the synthesis of this compound. This strategy involves the reaction of phthalimide with a suitable methoxycarbonylating agent. A common and effective method is the acylation of potassium phthalimide with methyl chloroformate.

The process typically begins with the deprotonation of phthalimide using a base, such as potassium hydroxide (B78521) (KOH), to form the potassium salt of phthalimide. unacademy.com This salt contains a highly nucleophilic imide anion. unacademy.com The subsequent reaction with methyl chloroformate, an electrophilic reagent, proceeds via a nucleophilic acyl substitution mechanism. The phthalimide anion attacks the carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired this compound.

Table 1: Representative Conditions for Direct N-Carbonylation

Starting MaterialReagentsGeneral ConditionsProduct
Phthalimide1. Potassium Hydroxide (KOH) 2. Methyl Chloroformate (CH₃OCOCl)Step 1: Deprotonation in a suitable solvent. Step 2: Acylation at controlled temperature.This compound

Precursor-Based Synthesis Routes (e.g., Phthalic Anhydride (B1165640) Derivatives)

An alternative to direct functionalization is the construction of the phthalimide ring from acyclic precursors, most notably phthalic anhydride. google.com This approach involves reacting phthalic anhydride with a reagent that provides both the nitrogen atom and the methoxycarbonyl group.

One plausible pathway is the reaction of phthalic anhydride with methyl carbamate (B1207046) (H₂NCOOCH₃) at elevated temperatures. This condensation reaction typically proceeds in two stages. Initially, the amino group of methyl carbamate attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an N-(methoxycarbonyl)phthalamic acid intermediate. Subsequently, intramolecular cyclization occurs, where the amide nitrogen attacks the remaining carboxylic acid group, followed by dehydration to form the stable five-membered imide ring of this compound. This method is analogous to the general synthesis of N-substituted phthalimides from phthalic anhydride and primary amines. nih.gov

Table 2: Precursor-Based Synthesis Example

PrecursorReagentKey IntermediateGeneral Conditions
Phthalic AnhydrideMethyl CarbamateN-(methoxycarbonyl)phthalamic acidHeating, often in a high-boiling solvent or neat.

Mechanistic Pathways of this compound Formation

The formation of the phthalimide ring from a phthalamic acid intermediate is a critical step in precursor-based routes. The mechanism involves an intramolecular nucleophilic addition-elimination reaction. quora.com

Intermediate Formation : The reaction between phthalic anhydride and an amine-containing reagent like methyl carbamate first yields a phthalamic acid derivative.

Cyclization (Addition) : The nitrogen atom of the amide group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carboxylic acid group. This forms a tetrahedral intermediate.

Dehydration (Elimination) : The tetrahedral intermediate then eliminates a molecule of water to form the final imide product. This step is often the rate-determining step and can be facilitated by heat or acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).

This two-step cyclization-dehydration mechanism is a well-established pathway for the formation of five-membered imide rings from their corresponding amic acid precursors. quora.com

Catalytic Approaches in this compound Synthesis

To improve efficiency, yield, and reaction conditions, catalytic methods are often employed. These can be broadly categorized into metal-catalyzed and organocatalytic approaches.

Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for forming C-N bonds. While specific examples for the direct synthesis of this compound are not extensively documented, related palladium-catalyzed alkoxycarbonylation and aminocarbonylation reactions provide a strong precedent. nih.govjsynthchem.comresearchgate.net

A potential metal-catalyzed route could involve a palladium-catalyzed carbonylation reaction. For instance, a reaction between 2-iodobenzamide, carbon monoxide (CO), and methanol (B129727) could theoretically be catalyzed by a palladium complex to form the target molecule. In such a process, palladium would facilitate the insertion of CO and the subsequent coupling with methanol to form the methoxycarbonyl group attached to the nitrogen. Palladium-catalyzed carbonylations are well-established for converting aryl halides into esters and amides. nih.gov Rhodium has also been used to catalyze alkoxycarbonylation reactions of unactivated alkyl chlorides. researchgate.net

Organocatalytic Methods

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. For the synthesis of this compound, organocatalysts can be employed to facilitate the N-acylation step. Chiral isothiourea has been used as a catalyst in atroposelective N-acylation reactions. acs.org

In the context of direct N-carbonylation, a common organocatalytic approach involves the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) or a N-heterocyclic carbene (NHC). nih.gov These catalysts can react with the acylating agent (e.g., methyl chloroformate or a derivative) to form a highly reactive intermediate. This activated intermediate is then more susceptible to attack by the weakly nucleophilic phthalimide nitrogen, thereby accelerating the rate of the acylation reaction under milder conditions. N-heterocyclic carbenes have been successfully used in the atroposelective synthesis of N-aryl phthalimides from phthalamic acids. nih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound is increasingly being guided by the core tenets of green chemistry. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Syntheses

A significant advancement in the green synthesis of phthalimide derivatives involves the elimination of conventional organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods, offer numerous advantages, including reduced pollution, lower costs, and simplified work-up procedures.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times compared to conventional heating. ijnrd.orgrsc.org This technique has been successfully applied to the synthesis of various N-substituted phthalimides, demonstrating its potential for the clean and efficient production of this compound. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to analogous compounds suggests its viability. For instance, the synthesis of N-phenylsuccinimide has been achieved in moderate yields (40-60%) by heating a mixture of aniline (B41778) and succinic anhydride in a domestic microwave oven for just four minutes in the absence of a solvent. nih.gov This approach is not only energy-efficient but also atom-economical. nih.gov

Similarly, solvent-free N-alkylation of phthalimide has been successfully catalyzed by basic ionic liquids, offering a convenient and efficient protocol for preparing N-alkyl phthalimides. researchgate.net Another green approach involves performing reactions in supercritical carbon dioxide, which serves as an environmentally benign reaction medium. researchgate.net Research on the synthesis of N-substituted phthalimides from N,N'-disubstituted ureas and phthalic acid has also demonstrated the feasibility of solventless thermal reactions catalyzed by imidazole, yielding products in moderate to good yields (53–92%). researchgate.net

The following table summarizes the key advantages of solvent-free synthesis methods applicable to phthalimide derivatives:

FeatureAdvantage
Reduced Solvent Use Minimizes the release of volatile organic compounds (VOCs) and associated environmental pollution.
Simplified Work-up Eliminates the need for solvent removal steps, saving time and energy.
Increased Safety Reduces the risks associated with flammable, toxic, and corrosive solvents.
Improved Efficiency Often leads to shorter reaction times and higher yields.

Atom Economy Considerations in Synthetic Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A higher atom economy indicates that a larger proportion of the atoms from the starting materials are incorporated into the final product, resulting in less waste.

The traditional synthesis of N-substituted phthalimides often involves condensation reactions that can have less than optimal atom economy due to the formation of byproducts such as water. However, alternative synthetic strategies are being explored to improve this metric. For example, a rhodium(III)-catalyzed amidation between benzoic acids and isocyanates followed by intramolecular cyclization affords N-substituted phthalimides in a highly atom-economical manner, with water being the only theoretical waste product. researchgate.net

The table below illustrates a hypothetical comparison of atom economy for different synthetic approaches to a generic N-substituted phthalimide, highlighting the potential improvements offered by greener methods.

Synthetic ApproachReactantsDesired ProductByproductsTheoretical Atom Economy
Traditional Condensation Phthalic Anhydride + AmineN-Substituted PhthalimideWater< 100%
Atom-Economical Addition Reactant A + Reactant BN-Substituted PhthalimideNone100%

The continuous development of novel catalytic systems and reaction conditions holds the promise of achieving higher atom economy in the synthesis of this compound and other valuable chemical compounds, thereby contributing to a more sustainable chemical industry.

Mechanistic Investigations of N Methoxycarbonylphthalimide Reactions

Reaction Pathway Elucidation

The reaction mechanisms of N-methoxycarbonylphthalimide are diverse, reflecting the reactivity of the phthalimide (B116566) structure and the N-methoxycarbonyl group. Investigations have primarily focused on nucleophilic acyl substitution, with emerging research into radical pathways.

Nucleophilic Acyl Substitution Mechanisms

The most characteristic reaction of this compound, like other carboxylic acid derivatives, is nucleophilic acyl substitution. openstax.org This process occurs at the carbonyl carbons of the phthalimide ring. The general mechanism involves a two-step addition-elimination pathway. vanderbilt.edumasterorganicchemistry.com

Studies on the cleavage of the related compound N-methoxyphthalimide (NMPT) in the presence of nucleophilic buffers such as Tris(hydroxymethyl)aminomethane (Tris) and 1,4-diazabicyclo[2.2.2]octane (DABCO) provide insight into this mechanism. The reaction proceeds via nucleophilic attack on a carbonyl carbon, leading to the opening of the five-membered ring. researchgate.net

Radical Reaction Pathways

Phthalimide derivatives, particularly N-alkoxyphthalimides, are known to participate in reactions involving radical intermediates. bohrium.com These pathways often involve the generation of oxygen-centered radicals through the cleavage of the N–O bond. This cleavage can be initiated under various conditions, including electrochemically or in the presence of radical initiators. bohrium.com

For instance, N-alkoxyphthalimides can generate alkoxy radicals when treated with tin reagents and a radical initiator. bohrium.com Photochemical conditions can also promote radical reactions. Phthalimides have been shown to undergo photodecarboxylation reactions, which can proceed through radical intermediates upon irradiation. figshare.comresearchgate.net While specific studies on this compound are not abundant, the reactivity of analogous compounds like N-hydroxyphthalimide (NHPI) in catalyzing radical additions suggests that the phthalimide moiety can support radical mechanisms. researchgate.net A plausible pathway for this compound could involve the homolytic cleavage of the N-O bond to generate a phthalimidoyl radical and a methoxycarbonyl radical, which could then engage in subsequent reactions.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, where bond making and bond breaking occur simultaneously. utdallas.edu These reactions are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduox.ac.uk

Cycloaddition reactions involve two components coming together to form a ring by creating two new sigma bonds. ox.ac.uk A well-known example is the [4+2] Diels-Alder reaction. libretexts.org

Electrocyclic reactions are unimolecular processes that involve the formation of a ring from a conjugated open-chain system, or the reverse ring-opening reaction. msu.eduox.ac.uk

Sigmatropic rearrangements are also unimolecular isomerizations where a sigma bond moves across a π-electron system to a new position. ox.ac.uklibretexts.org

A key characteristic of these reactions is their high stereospecificity and the fact that they are often unaffected by catalysts or changes in solvent. msu.edu The feasibility of a pericyclic reaction is often governed by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. udel.edu At present, the scientific literature does not extensively document pericyclic reactions or rearrangements specifically involving this compound.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes associated with chemical reactions, offering deeper insight into the underlying mechanisms.

Reaction Rate Determination and Factors

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, the physical state of reactants, and the presence of a solvent or catalyst. libretexts.orgopentextbc.ca Generally, increasing the concentration of reactants leads to more frequent collisions and a higher reaction rate. thoughtco.comkhanacademy.org Similarly, an increase in temperature typically accelerates reactions by increasing the kinetic energy of molecules. libretexts.orgfsu.edu

Kinetic studies on the cleavage of N-methoxyphthalimide (NMPT), a structurally similar compound, provide specific rate data. The reaction with nucleophilic buffers was found to follow second-order kinetics. The determined rate constants highlight the influence of the nucleophile's identity on the reaction rate.

NucleophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹
1,4-diazabicyclo[2.2.2]octane (DABCO)(59.7 ± 6.9) x 10⁻³
Tris(hydroxymethyl)aminomethane (Tris)(11.9 ± 2.3) x 10⁻⁴

This data is derived from a study on N-methoxyphthalimide (NMPT), a closely related compound, and illustrates typical reaction rates with common nucleophiles. researchgate.net

Activation Energy Profiling

The activation energy (Ea) is the minimum energy required for a reaction to occur. purdue.edu It represents the energy barrier that reactants must overcome to transform into products. Activation energy can be determined experimentally by measuring reaction rate constants at various temperatures and applying the Arrhenius equation. purdue.edufsu.edu A plot of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) yields a straight line with a slope equal to -Ea/R, where R is the ideal gas constant. purdue.edufsu.edu

Temperature (°C)Temperature (K)Rate Constant (k) L mol⁻¹s⁻¹
17290.150.81
25298.151.2
40313.152.4
55328.154.4
70343.157.8

This data illustrates the temperature dependence of the rate constant for a reaction involving a phthalimide N-oxyl radical, which can be used to calculate the activation energy. chegg.com

Calculations based on similar reactions, such as nucleophilic additions to metal-bound isocyanides, show activation energies in the range of 19.8–22.4 kcal/mol (approximately 83–94 kJ/mol). mdpi.com Experimental determinations for other covalent bond-forming reactions have found activation energies between 55 and 75 kJ/mol. nih.gov These values provide a general range for the expected energy barriers in reactions involving phthalimide derivatives.

Equilibrium Constant Measurements

In analogous systems, such as the hydrolysis of related imides and esters, the equilibrium often lies far towards the products, making the direct measurement of Keq challenging. For instance, the hydrolysis of phthalimide derivatives to phthalic acid and the corresponding amine or alcohol is typically considered an irreversible process under standard conditions.

To approximate the thermodynamic feasibility of reactions involving this compound, researchers often rely on kinetic data and the principles of chemical equilibrium. For a reversible reaction, the equilibrium constant is the ratio of the forward and reverse rate constants (kf/kr). While forward rate constants for the reactions of similar compounds have been determined, the reverse reactions are often too slow to measure accurately, precluding a precise calculation of Keq.

Theoretical and computational methods can also provide estimates of the free energy change (ΔG) for a reaction, from which the equilibrium constant can be calculated using the equation ΔG = -RTln(Keq). These calculations, however, are dependent on the accuracy of the computational model and require experimental validation.

Given the lack of direct experimental data, a comprehensive understanding of the equilibrium of reactions involving this compound awaits further focused investigation.

Intermediates and Transition State Analysis

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates and the analysis of transition states. For reactions of this compound, particularly nucleophilic acyl substitution, the formation of a tetrahedral intermediate is a central hypothesis.

Spectroscopic Detection of Transient Species

Direct spectroscopic observation of transient species in the reactions of this compound is challenging due to their typically low concentrations and short lifetimes. Techniques such as stopped-flow UV-Vis spectroscopy and rapid-scan NMR spectroscopy are powerful tools for detecting such intermediates.

While specific spectroscopic data for transient species in this compound reactions are not extensively documented, studies on analogous systems provide valuable insights. For example, in the aminolysis of the closely related N-ethoxycarbonylphthalimide, kinetic evidence strongly supports a stepwise mechanism involving a tetrahedral intermediate. Although the intermediate itself was not directly observed spectroscopically, its existence was inferred from the kinetic data.

In principle, the formation of a tetrahedral intermediate from the reaction of this compound with a nucleophile would lead to a disruption of the conjugated phthalimide system. This would be expected to cause a change in the UV-Vis absorption spectrum, potentially a decrease in the absorbance at the characteristic wavelengths of the starting material. However, the transient nature of this intermediate makes its detection difficult without specialized rapid-mixing techniques.

Similarly, 1H and 13C NMR spectroscopy could theoretically be used to detect the formation of a tetrahedral intermediate. The change in hybridization of the carbonyl carbon from sp2 to sp3 would result in a significant upfield shift in its 13C NMR signal. The protons of the nucleophile and the phthalimide ring would also experience a change in their chemical environment. Again, the low concentration and short lifetime of such an intermediate make its detection by conventional NMR methods unlikely.

Isolation and Characterization of Reaction Intermediates

The isolation of tetrahedral intermediates in the reactions of phthalimide derivatives is generally not feasible due to their inherent instability. These intermediates readily collapse to form products or revert to reactants.

However, in some related systems, clever experimental design has allowed for the trapping or indirect observation of analogous intermediates. For instance, in the mechanochemical synthesis of certain phthalimides, co-crystals of the reactants have been isolated and characterized by X-ray crystallography. While not true reaction intermediates, these structures can provide insights into the initial stages of the reaction pathway.

In the context of nucleophilic attack on this compound, the tetrahedral intermediate is a fleeting species. Its characterization, therefore, relies more on kinetic and computational evidence rather than direct isolation. Computational studies can model the structure and energetics of the tetrahedral intermediate and the associated transition states, providing a theoretical framework to support mechanistic proposals derived from experimental data. For example, density functional theory (DFT) calculations could be employed to map the potential energy surface for the reaction of this compound with a nucleophile, identifying the tetrahedral species as a local minimum on this surface.

Reactivity and Transformations Involving N Methoxycarbonylphthalimide

Reactions as an N-Carbonylating Agent

As an N-carbonylating agent, N-methoxycarbonylphthalimide facilitates the transfer of a methoxycarbonyl group to various nucleophiles. The phthalimide (B116566) moiety serves as an effective leaving group, driving these reactions forward.

Aminocarbonylation Reactions

This compound reacts with primary and secondary amines to afford the corresponding methyl carbamates. This aminocarbonylation proceeds through a nucleophilic attack of the amine on the exocyclic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate, which then collapses, leading to the expulsion of the phthalimide anion and the formation of the N-substituted methyl carbamate (B1207046). Kinetic studies on the analogous N-ethoxycarbonylphthalimide suggest a stepwise mechanism where the expulsion of the leaving group from a zwitterionic tetrahedral addition intermediate is the rate-determining step. researchgate.net

Table 1: Examples of Aminocarbonylation Reactions

AmineProduct
Primary Aliphatic AmineMethyl alkylcarbamate
Secondary Aliphatic AmineMethyl dialkylcarbamate
Primary Aromatic AmineMethyl arylcarbamate
Secondary Aromatic AmineMethyl N-aryl-N-alkylcarbamate

Alcohol Carbonylation Reactions

In the presence of a suitable base, this compound can be employed to carbonylate alcohols, yielding methyl carbonates. The base, typically a non-nucleophilic amine such as triethylamine (B128534) or a stronger base like an alkoxide, deprotonates the alcohol to generate a more potent nucleophile. This alkoxide then attacks the exocyclic carbonyl carbon of the this compound, following a similar mechanistic pathway to aminocarbonylation, resulting in the formation of a methyl carbonate and the phthalimide anion.

Ring-Opening and Ring-Closing Reactions

The phthalimide ring system of this compound can undergo cleavage under various reaction conditions, a property that is integral to its application in multi-step syntheses.

Hydrolytic Cleavage Pathways

The imide functionality within the phthalimide ring is susceptible to hydrolysis under both acidic and basic conditions.

Under acidic conditions, the hydrolysis is typically catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction is believed to proceed via protonation of one of the carbonyl oxygens, which activates the carbonyl carbon towards nucleophilic attack by water. This leads to the opening of the phthalimide ring to form a phthalamic acid derivative.

In basic hydrolysis, hydroxide (B78521) ions act as the nucleophile, attacking one of the imide carbonyl carbons. allen.inarkat-usa.orglibretexts.org This results in the formation of a tetrahedral intermediate which subsequently collapses to break the C-N bond and open the ring, yielding a salt of the corresponding phthalamic acid. Vigorous basic conditions can lead to the further hydrolysis of the amide bond in the resulting phthalamic acid, ultimately yielding phthalic acid and the corresponding amine or ammonia (B1221849) derivative. umich.edu

Aminolysis and Alcoholysis Mechanisms

The phthalimide ring can also be opened by other nucleophiles such as amines (aminolysis) and alcohols (alcoholysis).

Aminolysis of the phthalimide ring is a well-established reaction, famously utilized in the Gabriel synthesis of primary amines. masterorganicchemistry.com In the context of this compound, after the initial N-carbonylation reaction, the resulting phthalimide byproduct can be cleaved, often with hydrazine (B178648), to release the desired amine. The mechanism involves nucleophilic attack of the amine on one of the imide carbonyls, leading to ring opening.

Alcoholysis of the phthalimide ring is less common but can be achieved under forcing conditions with strong nucleophiles like sodium methoxide. The alkoxide attacks a carbonyl carbon of the imide, leading to ring cleavage and the formation of a phthalic acid ester derivative.

Derivatization Strategies

While this compound is primarily used as a carbonylating agent, it can also serve as a starting material for the synthesis of other N-substituted phthalimides. One potential strategy involves the nucleophilic substitution of the methoxy (B1213986) group. However, a more common approach to phthalimide derivatization involves reactions of the phthalic anhydride (B1165640) precursor with various primary amines. researchgate.net For instance, N-sugar-substituted phthalimides can be prepared from sugar azides and phthalic anhydride. nih.gov Furthermore, palladium-catalyzed cycloaddition reactions have been developed for the synthesis of a variety of N-substituted phthalimides. rsc.org Ultrasound has also been employed to promote the one-pot multicomponent synthesis of substituted phthalimides. hhu.de Atroposelective synthesis of N-aryl phthalimides has been achieved via N-heterocyclic carbene catalysis. nih.gov

Alkylation and Arylation Reactions on the Phthalimide Moiety

The phthalimide moiety, an aromatic system, can theoretically undergo both electrophilic and nucleophilic aromatic substitution reactions. The reactivity and regioselectivity of these transformations are governed by the electronic nature of the imide and the N-methoxycarbonyl substituents. The carbonyl groups of the imide ring are strongly deactivating and meta-directing for electrophilic aromatic substitution. Conversely, these electron-withdrawing groups activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the carbonyl groups. wikipedia.orgchemistrysteps.comnih.gov

Electrophilic Aromatic Substitution:

Detailed studies specifically on the electrophilic aromatic substitution of this compound are not extensively documented in readily available literature. However, based on the known behavior of phthalimides and other N-substituted imides, reactions such as nitration or halogenation would be expected to proceed under forcing conditions and yield predominantly meta-substituted products with respect to the imide's point of attachment to the benzene (B151609) ring. The electron-withdrawing nature of the N-methoxycarbonyl group would further deactivate the ring, making these reactions challenging.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the phthalimide ring of this compound would require a leaving group (e.g., a halogen) on the aromatic ring and a potent nucleophile. The presence of the two electron-withdrawing carbonyl groups would facilitate such reactions. wikipedia.org For instance, a hypothetical 4-chloro-N-methoxycarbonylphthalimide would be expected to react with nucleophiles at the 4-position.

Reaction Type Expected Outcome Influencing Factors
Electrophilic Aromatic SubstitutionMeta-substituted productStrong electron-withdrawing nature of the imide and methoxycarbonyl groups.
Nucleophilic Aromatic SubstitutionSubstitution at positions ortho/para to carbonyls (if a leaving group is present)Presence of a good leaving group on the aromatic ring; strong nucleophile.

Functional Group Interconversions on the Methoxycarbonyl Group

The N-methoxycarbonyl group (-COOCH₃) of this compound is an ester functionality and can undergo several characteristic transformations.

Hydrolysis:

Under acidic or basic conditions, the methoxycarbonyl group can be hydrolyzed to a carboxylic acid group, which upon decarboxylation would yield phthalimide. Basic hydrolysis, for instance with sodium hydroxide, would proceed via nucleophilic acyl substitution to give a carboxylate salt, which upon acidification would yield the unstable N-carboxyphthalimide. arkat-usa.orgyoutube.com

Reduction:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methoxycarbonyl group. adichemistry.comlibretexts.orgic.ac.ukyoutube.commasterorganicchemistry.com The expected product of such a reduction would be N-methylphthalimide, resulting from the reduction of the ester to a methyl group. It is important to note that LiAlH₄ can also reduce the imide carbonyls, potentially leading to more complex product mixtures depending on the reaction conditions.

Reaction Reagents Product
HydrolysisH₃O⁺ or OH⁻N-carboxyphthalimide (unstable) → Phthalimide + CO₂
ReductionLiAlH₄N-methylphthalimide

Photochemical Reactivity of this compound Systems

The phthalimide system is known to be photochemically active, and the nature of the N-substituent can significantly influence the reaction pathways.

Photocyclization Studies

While specific studies on the photocyclization of this compound are not widely reported, the broader class of N-substituted phthalimides has been investigated. Photocyclization reactions of phthalimides often proceed via intramolecular hydrogen abstraction or electron transfer, leading to the formation of new ring systems. The feasibility of such a reaction for this compound would depend on the ability of the excited phthalimide moiety to interact with the methoxycarbonyl group or other parts of the molecule in a way that facilitates ring closure. Given the lack of easily abstractable hydrogen atoms on the methoxycarbonyl group in a favorable position for cyclization, simple intramolecular photocyclization might not be a primary photochemical pathway.

Photoinduced Electron Transfer Reactions

N-alkoxyphthalimides, which are structurally analogous to this compound, have been shown to undergo photoinduced electron transfer (PET) promoted redox fragmentation. rsc.org In the presence of a suitable electron donor, the excited phthalimide can act as an electron acceptor. This process generates a radical anion of the phthalimide and a radical cation of the donor.

The photophysical and electrochemical properties of phthalimides are well-documented. researchgate.net They exhibit UV absorption maxima that can lead to excited singlet and triplet states with significant oxidizing power. researchgate.net This high oxidizing potential allows for electron transfer from a variety of donors. The resulting radical ions can then undergo various subsequent reactions.

In the context of this compound, it is plausible that upon photoexcitation, it could participate in PET reactions. The specific outcomes would depend on the nature of the electron donor and the reaction conditions. For instance, in the presence of a donor with an abstractable proton, the reaction could lead to the reduction of the phthalimide moiety.

Photochemical Process Key Intermediates Potential Outcome
Photoinduced Electron TransferPhthalimide radical anion, Donor radical cationRedox fragmentation, reduction of the phthalimide

Advanced Applications in Chemical Synthesis and Materials Science

N-Methoxycarbonylphthalimide as a Synthetic Building Block

The unique structure of this compound allows it to serve as a versatile intermediate and building block in organic synthesis, providing pathways to complex molecular architectures and functional groups.

Precursor in Complex Molecule Synthesis (e.g., Key Intermediates)

This compound belongs to the class of N-alkoxycarbonylaminophthalimides. These compounds are effective as acid partners in the Mitsunobu reaction, a versatile and widely used method for forming carbon-nitrogen bonds. organic-chemistry.org This reaction facilitates the alkylation of the phthalimide (B116566) nitrogen with primary, secondary, or benzyl (B1604629) groups. organic-chemistry.org

A significant application of this chemistry is the synthesis of 1,1-disubstituted hydrazines. Following the alkylation via the Mitsunobu reaction, a subsequent dephthaloylation step cleaves the phthalimide group, yielding the target hydrazine (B178648). organic-chemistry.org 1,1-disubstituted hydrazines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other complex molecular targets.

Use in Heterocyclic Compound Synthesis

The phthalimide structure itself is a heterocyclic motif, and its derivatives are pivotal in the synthesis of other complex heterocyclic systems. Phthalimide derivatives serve as scaffolds upon which other rings can be constructed. For example, the chemical core of phthalimides has been used as a starting point to introduce different pharmacophore subunits, leading to the creation of hybrid molecules containing pyrazole (B372694) or diazole rings. mdpi.com

Furthermore, numerous methods focus on the synthesis of N-substituted phthalimides, which are themselves a broad class of heterocyclic compounds. rsc.orgnih.gov These syntheses often involve the condensation of phthalic anhydride (B1165640) with primary amines or palladium-catalyzed carbonylative cyclization of aromatic amides. nih.govnih.gov Such strategies allow for the introduction of a vast array of substituents on the nitrogen atom, generating a library of diverse heterocyclic molecules with potential applications in medicinal chemistry and materials science. rsc.orguomustansiriyah.edu.iq The synthesis of these compounds is an active area of research, with new catalytic methods being developed to improve efficiency and substrate scope. rsc.orgnih.gov

Role in Protecting Group Strategies in Organic Synthesis

The phthaloyl (Phth) group is a well-established and robust protecting group for primary amines in organic synthesis. organic-chemistry.orgniscpr.res.in Its stability under various reaction conditions, particularly acidic ones, makes it highly valuable in multi-step synthetic sequences. thieme-connect.de The protection of a primary amine is typically achieved by reacting it with phthalic anhydride. niscpr.res.in Another common method is the Gabriel synthesis, where an alkyl halide reacts with potassium phthalimide to form the N-alkyl phthalimide. organic-chemistry.orgncert.nic.in

The structure of this compound incorporates this key functional group. The phthalimide moiety effectively masks the reactivity of a primary amine, preventing it from undergoing undesirable side reactions such as alkylation, acylation, or oxidation. niscpr.res.in This is particularly crucial in complex syntheses like peptide synthesis. niscpr.res.in

Deprotection, or the removal of the phthaloyl group to regenerate the free amine, is most commonly and efficiently accomplished through hydrazinolysis—reaction with hydrazine hydrate. niscpr.res.inthieme-connect.de This method cleaves the imide bonds, releasing the primary amine and forming a stable phthalhydrazide (B32825) byproduct. niscpr.res.in

Integration into Polymeric Systems

The incorporation of the phthalimide structure into polymer chains is a key strategy for developing high-performance materials with enhanced properties, notably superior thermal stability and flame retardancy.

Monomer or Co-monomer in Polymerization Reactions

While this compound itself is not commonly cited as a direct monomer, the use of monomers containing the phthalimide moiety is a proven approach for synthesizing advanced polymers. These monomers are designed to be integrated into polymer backbones through polymerization reactions, imparting the desirable properties of the phthalimide group to the final material.

For instance, complex monomers such as N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide have been used to create novel poly(ester-imide)s. researchgate.net Similarly, other cyclic imide derivatives like N-(4-carboxy-phenyl) maleimide (B117702) have been successfully used in copolymerization reactions. researchgate.net These examples demonstrate the principle of using imide-containing building blocks to construct polymers with specific, high-performance characteristics. The resulting polymers often exhibit amorphous structures and excellent solubility in polar organic solvents, which is advantageous for processing. researchgate.net

Modifiers for Polymer Properties (e.g., thermal stability, flame retardancy)

The rigid, aromatic structure of the phthalimide group significantly enhances the properties of polymeric systems, particularly their performance at high temperatures and in flammable conditions.

Thermal Stability: Polymers containing phthalimide or related phthalide (B148349) structures in their backbone or as side chains consistently exhibit excellent thermal stability. researchgate.netnih.gov The introduction of these rigid groups increases the glass transition temperature (Tg) and the decomposition temperature of the polymer. This is because the imide rings restrict the rotational freedom of the polymer chains, requiring more energy to induce segmental motion or to break the polymer down. Aromatic polyimides are renowned for their high thermal stability, with initial decomposition temperatures often exceeding 400°C. nih.gov

Table 1: Thermal Properties of Phthalimide-Containing Polymers
Polymer TypeGlass Transition Temperature (Tg)10% Weight Loss Temperature (T10)Reference
Poly(amide–ether–imide)276–307°C528–551°C researchgate.net
Phthalide-containing Poly(ether-imide)>300°C (Initial Decomposition)>400°C nih.gov
Naphthalene Phthalimide Derivative (3,3′-PhDI)Not Detected471°C mdpi.com

Cross-linking Agent in Polymer Chemistry

There is currently a lack of specific data in scientific literature detailing the use of this compound as a cross-linking agent in polymer chemistry. Cross-linking is a critical process in polymer science that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional network. This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. Typically, molecules used as cross-linking agents possess at least two reactive functional groups that can form covalent bonds with the polymer chains. While phthalimide derivatives, in general, are utilized in the synthesis of various polymers, the specific role of this compound as a cross-linker has not been extensively documented. Further research would be necessary to determine its potential efficacy in this application, including the types of polymers it could cross-link and the properties of the resulting materials.

Role in Green Chemical Processes

The principles of green chemistry focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of sustainable starting materials, environmentally benign solvents, and catalytic processes to improve efficiency and minimize waste.

Catalyst or Co-catalyst in Sustainable Transformations

Current research does not provide specific examples of this compound being employed as a catalyst or co-catalyst in sustainable chemical transformations. Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher atom economy, often under milder conditions, and with greater selectivity, thereby reducing energy consumption and byproduct formation. While various organocatalysts are being explored for their potential in green chemistry, the catalytic activity of this compound in this context has not been a significant focus of published research.

Computational and Theoretical Studies

Quantitative Structure-Reactivity/Activity Relationships (QSRR/QSAR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. researchgate.netnih.govlongdom.orgjocpr.com These models are instrumental in drug discovery and chemical research for predicting the properties of new compounds and understanding the mechanisms of interaction at a molecular level. researchgate.netnih.gov

While specific QSRR models exclusively for N-methoxycarbonylphthalimide are not extensively detailed in the available literature, the principles of QSAR/QSRR are broadly applied to phthalimide (B116566) derivatives to predict their biological activities and chemical reactivity. nih.govufms.brelsevierpure.com The development of these predictive models typically involves several key steps: data collection, selection of molecular descriptors, model construction using statistical or machine learning methods, and rigorous validation. jocpr.com

For phthalimide congeners, physicochemical descriptors derived from Density Functional Theory (DFT) have been utilized to model their activities. ufms.br These descriptors can include electronic properties, steric factors, and thermodynamic parameters. The goal is to create a mathematical relationship that can forecast the reactivity or activity of novel compounds within the same class. nih.gov For instance, in a study on a series of phthalimide congeners with hypolipidemic activity, a QSAR model was developed using physicochemical descriptors from DFT, which showed good predictive capability. ufms.br

The process of building a robust QSAR/QSRR model involves:

Data Set Compilation: A diverse set of phthalimide derivatives with experimentally determined reactivity or activity data is gathered. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset.

Feature Selection: Statistical methods are employed to select the most relevant descriptors that correlate with the observed activity or reactivity.

Model Generation: Using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model is constructed. longdom.org

Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its reliability and generalizability. researchgate.net

Model Development StepDescriptionCommon Techniques
Data CollectionGathering a set of molecules with known reactivity or activity data.Literature search, experimental measurements.
Descriptor CalculationComputing numerical values that represent the chemical structure and properties of each molecule.Quantum chemical calculations (DFT), molecular mechanics, topological indices.
Model BuildingEstablishing a mathematical relationship between descriptors and activity/reactivity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN).
Model ValidationAssessing the predictive performance and robustness of the model.Cross-validation, external test set validation, calculation of statistical metrics (r², q², RMSE).

The reactivity of phthalimide derivatives, including this compound, is significantly influenced by the nature and position of substituents on the phthalimide ring system. ajpchem.orgsciencepublishinggroup.com Computational studies play a crucial role in elucidating these substituent effects by examining changes in the electronic structure and related physicochemical properties. sciencepublishinggroup.com

Substituents can alter the reactivity of the phthalimide core through both electronic and steric effects. ajpchem.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density at different positions of the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack. sciencepublishinggroup.com

Key physicochemical properties that are often calculated to assess substituent effects include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Chemical Hardness and Softness: These global reactivity descriptors provide insight into the resistance of a molecule to changes in its electron distribution.

Ionization Potential and Electron Affinity: These properties relate to the ease of removing or adding an electron, respectively.

Electronegativity and Electrophilicity Index: These descriptors quantify the ability of a molecule to attract electrons.

For example, a computational study on substituted naphthoic acids demonstrated how different substituents modify electronic structure, physicochemical features, and ultimately, the chemical reactivity of the molecule. sciencepublishinggroup.com Similar principles apply to the phthalimide system, where the introduction of various functional groups on the aromatic ring or the N-substituent can fine-tune the reactivity for specific applications.

PropertySignificance in Reactivity
HOMO EnergyRelates to the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO EnergyRelates to the ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap is associated with higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction and Interpretation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. ripublication.comnih.govnih.gov These calculations provide valuable insights into the relationship between molecular structure and its spectroscopic signatures.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.uknih.govresearchgate.net DFT calculations can accurately predict the vibrational frequencies and intensities of these modes, aiding in the assignment of experimental spectra. ripublication.comderpharmachemica.comresearchgate.net

The process typically involves:

Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. nih.gov

Frequency Calculation: The vibrational frequencies and corresponding normal modes are calculated at the optimized geometry. ripublication.com

Scaling: The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. derpharmachemica.com

For complex molecules, the calculated spectra can help to distinguish between different isomers or conformers and to understand how intermolecular interactions, such as hydrogen bonding, affect the vibrational modes. nih.gov For instance, a detailed vibrational analysis of a molecule can be performed by comparing the experimental FT-IR and FT-Raman spectra with the theoretically predicted wavenumbers. derpharmachemica.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
C=O Stretching (imide)1700-1800Characteristic strong absorption in the IR spectrum. Sensitive to substituent effects and conjugation.
C-N Stretching1100-1350Can be difficult to assign due to coupling with other vibrations. derpharmachemica.com
Aromatic C-H Stretching3000-3100Characteristic of the benzene (B151609) ring.
Aliphatic C-H Stretching (methoxy group)2850-3000Characteristic of the -OCH₃ group. derpharmachemica.com
C-O Stretching (methoxy group)1000-1300Indicates the presence of the methoxy (B1213986) functionality.

NMR spectroscopy is a primary technique for structure elucidation. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. rsc.orgimist.mayoutube.com

The theoretical chemical shifts are calculated as the difference between the isotropic shielding constant of a reference compound (typically tetramethylsilane, TMS) and the isotropic shielding constant of the nucleus of interest in the target molecule. imist.ma The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. mdpi.comresearchgate.net

Predicted NMR spectra can be used to:

Confirm the structure of a synthesized compound. researchgate.net

Distinguish between different isomers.

Aid in the assignment of complex experimental spectra.

Study conformational changes in solution. nih.gov

Recent advancements in machine learning have also led to the development of highly accurate models for predicting NMR chemical shifts, which can be significantly faster than traditional quantum chemical calculations. nih.govbohrium.com

NucleusTypical Predicted Chemical Shift Range (ppm)Notes
¹H (Aromatic)7.0 - 8.0Protons on the phthalimide benzene ring.
¹H (Methoxy)3.5 - 4.5Protons of the -OCH₃ group.
¹³C (Imide C=O)160 - 170Carbonyl carbons of the imide group.
¹³C (Aromatic)120 - 140Carbons of the phthalimide benzene ring.
¹³C (Methoxy)50 - 60Carbon of the -OCH₃ group.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the UV-Vis absorption spectra of organic molecules. researchgate.netnih.govyoutube.com

TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.govmdpi.com These calculations help to understand the nature of the electronic transitions (e.g., π → π, n → π) and how they are influenced by the molecular structure and solvent. researchgate.net

The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set. chemrxiv.orgnih.gov For large molecules, simplified TD-DFT methods can provide a good balance between accuracy and computational cost. nih.gov Machine learning models are also emerging as a rapid and accurate alternative for predicting λ_max values. nih.govmit.edu

Electronic TransitionTypical Predicted λ_max Range (nm)Description
π → π200 - 300Involves excitation of electrons from bonding π orbitals to antibonding π orbitals, typically associated with the aromatic system.
n → π> 300Involves excitation of a non-bonding electron (e.g., from an oxygen atom) to an antibonding π orbital. These transitions are often weaker.

Advanced Analytical Techniques for Characterization and Study

Chromatographic Separations and Analysis

Chromatography is indispensable for separating N-methoxycarbonylphthalimide from reaction mixtures, identifying impurities, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods used, often in tandem with mass spectrometry for enhanced detection capabilities.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. wjpmr.comhumanjournals.com The development of a robust HPLC method involves the systematic optimization of several parameters, including the choice of stationary phase, mobile phase composition, and detector settings, to achieve efficient separation. chemrevlett.com A reversed-phase approach is typically suitable for this compound.

Method Development: A common approach for this compound would utilize a C18 stationary phase column, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. chemrevlett.com Gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the target compound from impurities with different polarities. Detection is typically performed using a UV-Vis detector set at a wavelength where the phthalimide (B116566) chromophore exhibits maximum absorbance. nih.gov

Method Validation: Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. youtube.comresearchgate.net Validation confirms that the method is reliable, reproducible, and accurate for the quantitative determination of this compound. Key validation parameters are outlined in the table below. ijpsonline.com

ParameterDescriptionCommon Acceptance CriterionSpecificity/SelectivityLinearityyoutube.comresearchgate.netAccuracyyoutube.comPrecision (Repeatability & Intermediate Precision)researchgate.netLimit of Detection (LOD)youtube.comyoutube.comLimit of Quantitation (LOQ)youtube.comyoutube.comRobustness

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. semanticscholar.org While this compound itself has relatively low volatility, GC-MS is highly effective for identifying volatile impurities, precursors, or side-products from its synthesis. For instance, reactants like phthalimide or volatile reagents used in the synthesis could be detected.

In some cases, derivatization can be employed to convert non-volatile compounds into more volatile forms suitable for GC-MS analysis. mdpi.com This involves a chemical reaction to modify the analyte's structure. However, for a compound like this compound, this is less common than for compounds with active hydrogen atoms (e.g., -OH, -NH, -SH). The primary use of GC-MS in this context remains the analysis of related volatile substances in the sample matrix. The mass spectrometer provides definitive identification of the separated components based on their unique mass fragmentation patterns. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the detection power of tandem mass spectrometry. thermofisher.com This method is exceptionally well-suited for the analysis of this compound, especially at trace levels. nih.gov

The process begins with the separation of the compound via HPLC, as described previously. sielc.com The eluent from the HPLC column is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where the analyte molecules are ionized, typically forming a protonated molecular ion [M+H]⁺.

In the tandem mass spectrometer, this parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). By monitoring a specific transition from a parent ion to a product ion, a technique known as Multiple Reaction Monitoring (MRM) can be used, providing exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. chromatographyonline.com

ParameterPredicted Value/FragmentDescriptionMolecular FormulaMolecular WeightParent Ion [M+H]⁺ (ESI+)Major Fragment Ion 1Major Fragment Ion 2

Spectroscopic Characterization

Spectroscopy is fundamental to elucidating the precise molecular structure of this compound. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic compounds. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. hw.ac.uk For this compound, the spectrum is expected to show two distinct sets of signals. The four protons on the aromatic ring will appear as a complex multiplet pattern, characteristic of an AA'BB' spin system, in the downfield region (typically 7.8-8.0 ppm). The three protons of the methoxy (B1213986) (-OCH₃) group will appear as a sharp singlet in the upfield region (around 4.1 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. compoundchem.com The spectrum for this compound is predicted to show five signals: one for the methoxy carbon, two for the aromatic carbons (due to molecular symmetry), and two for the carbonyl carbons (one for the imide and one for the ester carbonyl), which appear far downfield.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm structural assignments. huji.ac.ilwikipedia.org A COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to decipher the multiplet. libretexts.org An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H connectivities. wikipedia.org

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DescriptionAromatic C-HMethoxy (-OCH₃)Imide Carbonyl (C=O)Ester Carbonyl (C=O)Aromatic Quaternary C

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. vscht.czmsu.edu Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending). masterorganicchemistry.com

For this compound, the IR spectrum would provide clear evidence for its key structural features. The most prominent absorptions would be from the carbonyl groups. The symmetric and asymmetric stretching vibrations of the imide carbonyls typically appear as two strong bands. A separate strong band would correspond to the stretching of the ester carbonyl. Other characteristic bands would include C-H stretches from the aromatic ring and the methoxy group, C=C stretches from the aromatic ring, and C-O and C-N stretching vibrations. vscht.cz

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityAromatic C-HAliphatic C-H (methoxy)Imide C=OEster C=OImide C=OAromatic C=CC-O (ester)C-N (imide)

Crystallographic Analysis

Crystallographic techniques are essential for determining the precise spatial arrangement of atoms within the solid state of this compound.

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. youtube.com The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern provides detailed information about the electron density within the crystal, from which a model of the atomic positions, bond lengths, bond angles, and torsional angles can be constructed and refined. youtube.com

While the specific crystal structure of this compound is not publicly available in the searched crystallographic databases, analysis of a closely related compound, N-(4-Methoxybenzyl)phthalimide, provides an example of the detailed data that would be obtained. researchgate.net Such an analysis for this compound would definitively establish its molecular conformation and reveal the nature of its intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that dictate how the molecules pack in the crystal lattice.

The table below illustrates the type of crystallographic parameters that would be determined from a single-crystal X-ray diffraction study. Note: The data presented is for the analogous compound N-(4-Methoxybenzyl)phthalimide and serves only as an example of the format and type of information obtained.

Example Crystallographic Data for an Analogous Compound: N-(4-Methoxybenzyl)phthalimide researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.337(3)
b (Å)9.358(3)
c (Å)9.658(3)
α (°)67.091(12)
β (°)72.488(12)
γ (°)81.428(13)
Volume (ų)660.1(4)
Z (Molecules per unit cell)2

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases. uiowa.edu Instead of a single crystal, a finely powdered sample containing thousands of randomly oriented crystallites is used. uiowa.edu The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid or polymorph.

The PXRD pattern for this compound would be used for several purposes:

Phase Identification: By comparing the experimental pattern to a reference database, the compound can be unambiguously identified.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

While a reference pattern for this compound is not available in the searched Powder Diffraction File™ (PDF®), a standard analysis would produce a list of characteristic diffraction peaks, as illustrated in the hypothetical data table below.

Hypothetical PXRD Data Format for this compound
Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
(Hypothetical Value 1)(Calculated Value 1)(Value 1)
(Hypothetical Value 2)(Calculated Value 2)(Value 2)
(Hypothetical Value 3)(Calculated Value 3)(Value 3)
(Hypothetical Value 4)(Calculated Value 4)(Value 4)

Advanced Thermal Analysis (for Materials Science Applications)

Thermal analysis techniques are crucial for evaluating the stability and performance of materials under the influence of heat, which is particularly relevant when this compound or its derivatives are incorporated into polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. msu.edu In polymer science, it is a primary method for assessing thermal stability. The temperature at which significant weight loss begins is an indicator of the onset of thermal decomposition.

The rigid, aromatic phthalimide structure is known to impart high thermal stability to polymer backbones. Research on novel polyamides containing phthalimide pendant groups demonstrates this effect. TGA studies show that these polymers exhibit high thermal stability, with decomposition starting at elevated temperatures. The temperature at which 10% weight loss (T₁₀) occurs is a common metric for comparing the thermal stability of different polymers. For polyamides incorporating a phthalimide side group, T₁₀ values are significantly high, indicating their suitability for high-performance applications.

TGA Data for Polyamides Containing Phthalimide Pendant Groups
Polymer TypeDecomposition Temp. (T₁₀) in N₂ [°C]Char Yield at 600°C [%]
Aromatic-Aliphatic Polyamide (PUS)25149
Aromatic Polyamide (PUT)27554

These findings highlight the role of the phthalimide moiety in enhancing the thermal robustness of polymeric materials.

Differential Scanning Calorimetry (DSC) in Polymer Research

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique widely utilized in polymer science to investigate the thermal properties of materials. hu-berlin.deazom.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique is invaluable for understanding the thermal transitions of polymers, which are crucial for determining their processing conditions and end-use performance. ctherm.compressbooks.pub

Based on available research, there is no specific data or detailed study on the use of Differential Scanning Calorimetry for polymers containing or synthesized from this compound. The following discussion, therefore, outlines the general principles and applications of DSC in polymer research, which would be the standard approach for characterizing any new polymer system.

Fundamental Principles of DSC in Polymer Analysis

In a DSC experiment, a polymer sample and an inert reference are heated or cooled at a constant rate. hu-berlin.de The instrument measures the energy absorbed (endothermic) or released (exothermic) by the sample compared to the reference. azom.com The resulting plot of heat flow versus temperature, known as a DSC thermogram, reveals key thermal transitions. youtube.com

Key thermal events observable in polymers by DSC include:

Glass Transition (Tg): This is a characteristic of the amorphous regions of a polymer. It appears as a step-like change in the baseline of the DSC curve, indicating a change in heat capacity. wikipedia.orgyoutube.com Below the glass transition temperature (Tg), the amorphous polymer is in a rigid, glassy state. Above the Tg, it becomes soft and rubbery due to increased molecular mobility. azom.com

Crystallization (Tc): When an amorphous or semi-crystalline polymer is heated above its Tg, the polymer chains may gain enough mobility to arrange themselves into ordered crystalline structures. hu-berlin.de This process is exothermic, as heat is released during the formation of these ordered domains, resulting in a distinct peak on the DSC thermogram. hu-berlin.demt.com This can occur during cooling from a molten state or during heating in a process known as "cold crystallization." mt.comeag.com

Melting (Tm): For semi-crystalline polymers, melting is observed as an endothermic peak on the DSC curve. hu-berlin.de This peak represents the absorption of energy required to break down the crystalline structure and transition the polymer to a molten, disordered state. hu-berlin.de The area under the melting peak is proportional to the enthalpy of fusion, which can be used to quantify the degree of crystallinity. eag.com

Illustrative Research Findings

While specific data for this compound-containing polymers is not available, DSC is routinely used to compare different polymer batches, assess the impact of additives, and determine the effects of thermal history. eag.cominnovatechlabs.com For example, a study comparing two lots of a semi-crystalline polymer like poly(tetrafluoroethylene) (PTFE) could reveal differences in their degree of crystallinity through their heat of fusion values, even if their melting points are similar. eag.com

A typical DSC analysis of a semi-crystalline polymer that was rapidly cooled from its melt, such as polyethylene (B3416737) terephthalate (B1205515) (PET), would show a thermogram with a glass transition, followed by an exothermic cold crystallization peak, and finally an endothermic melting peak. hu-berlin.deeag.com

Below are interactive data tables illustrating typical DSC results for generic amorphous and semi-crystalline polymers.

Table 1: Illustrative DSC Data for a Generic Amorphous Polymer

Thermal PropertyOnset Temperature (°C)Midpoint Temperature (°C)Endset Temperature (°C)Enthalpy (J/g)
Glass Transition (Tg)95100105N/A

Note: This table contains illustrative data and does not represent this compound-containing polymers.

Table 2: Illustrative DSC Data for a Generic Semi-Crystalline Polymer

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Endset Temperature (°C)Enthalpy (J/g)
Glass Transition (Tg)758085N/A
Crystallization (Tc)120130140-40
Melting (Tm)24025026060

Note: This table contains illustrative data and does not represent this compound-containing polymers. The negative enthalpy for crystallization indicates an exothermic process.

Advanced techniques like Modulated Temperature DSC (MDSC) can further enhance the analysis by separating overlapping thermal events, providing a more detailed understanding of complex polymer systems. youtube.com

Q & A

Q. What methods are recommended for analyzing side products in this compound synthesis?

  • High-resolution mass spectrometry (HRMS) and GC-MS can identify low-abundance byproducts. For example, di-substituted derivatives may form during alkylation if stoichiometry is unbalanced. Optimize quenching protocols (e.g., rapid cooling) to minimize side reactions .

Q. Tables for Key Data

Property Value/Method Reference
Melting Point (related)270–290°C (6-(methoxycarbonyl)-2-naphthoic acid)
Catalytic EfficiencyNaClO2_2/NHPI system, 50°C in MeCN/H2_2O
Polymorph IdentificationTriclinic P1_1 (N-(4-methoxybenzyl)phthalimide)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxycarbonylphthalimide
Reactant of Route 2
Reactant of Route 2
N-methoxycarbonylphthalimide

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